molecular formula C23H17BrFN5O3 B12414168 Hdac6-IN-8

Hdac6-IN-8

Cat. No.: B12414168
M. Wt: 510.3 g/mol
InChI Key: LPGXGACITWQHMB-UHFFFAOYSA-N
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Description

Hdac6-IN-8 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the deacetylation of non-histone proteins. HDAC6 is predominantly found in the cytoplasm and is involved in various cellular processes, including cell migration, apoptosis, and protein degradation. Inhibition of HDAC6 has shown promise in treating cancer, neurodegenerative diseases, and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-8 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:

    Preparation of Benzohydroxamate: The starting material, benzohydroxamate, is synthesized through the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

    Formation of this compound: The benzohydroxamate is then coupled with a suitable linker and cap group to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Hdac6-IN-8 has a wide range of scientific research applications:

Mechanism of Action

Hdac6-IN-8 exerts its effects by selectively inhibiting HDAC6. The inhibition of HDAC6 leads to the accumulation of acetylated proteins, which can affect various cellular processes. HDAC6 primarily targets non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). The inhibition of HDAC6 disrupts the function of these proteins, leading to altered cell migration, apoptosis, and protein degradation .

Comparison with Similar Compounds

Hdac6-IN-8 is unique in its selective inhibition of HDAC6 compared to other HDAC inhibitors. Similar compounds include:

This compound stands out due to its high selectivity and potency in inhibiting HDAC6, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H17BrFN5O3

Molecular Weight

510.3 g/mol

IUPAC Name

4-[2-[[4-(4-bromo-3-fluoroanilino)quinazolin-6-yl]amino]-2-oxoethyl]-N-hydroxybenzamide

InChI

InChI=1S/C23H17BrFN5O3/c24-18-7-5-16(11-19(18)25)29-22-17-10-15(6-8-20(17)26-12-27-22)28-21(31)9-13-1-3-14(4-2-13)23(32)30-33/h1-8,10-12,33H,9H2,(H,28,31)(H,30,32)(H,26,27,29)

InChI Key

LPGXGACITWQHMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)Br)F)C(=O)NO

Origin of Product

United States

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